REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:6]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][CH:14]=2)=[CH:7][C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)=[O:4].[OH-].[Na+]>CCO.O>[CH3:12][O:11][C:8]1[CH:7]=[C:6]([C:13]2[CH:14]=[CH:15][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:18]=2)[C:5]([C:3]([OH:4])=[O:2])=[CH:10][CH:9]=1 |f:1.2|
|
Name
|
5-Methoxy-4′-trifluoromethyl-biphenyl-2-carboxylic acid methyl ester
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C(=CC(=CC1)OC)C1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
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CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
EtOH was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting solid which formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=C1)C1=CC=C(C=C1)C(F)(F)F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |